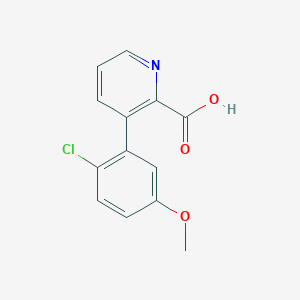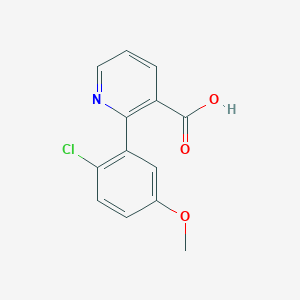![molecular formula C12H8ClNO4S B6391846 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid CAS No. 1261955-66-1](/img/structure/B6391846.png)
2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid is a complex organic compound that features a chlorinated nicotinic acid core with a thiophene ring substituted at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- 2-Chloro-5-(methoxycarbonyl)benzeneboronic acid
Uniqueness
2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid is unique due to its specific structural features, such as the combination of a chlorinated nicotinic acid core with a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
IUPAC Name |
2-chloro-5-(5-methoxycarbonylthiophen-3-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c1-18-12(17)9-3-7(5-19-9)6-2-8(11(15)16)10(13)14-4-6/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXRDUZBDNUUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687913 |
Source


|
| Record name | 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-66-1 |
Source


|
| Record name | 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid](/img/structure/B6391794.png)
![2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid](/img/structure/B6391806.png)
![2-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391814.png)
![5-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391816.png)
![2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391827.png)
![6-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391829.png)
![4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid](/img/structure/B6391840.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid](/img/structure/B6391848.png)


